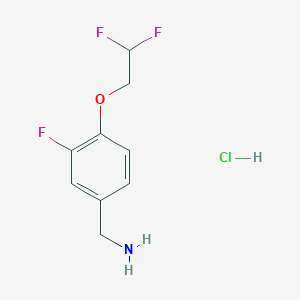
4-(2,2-ジフルオロエトキシ)-3-フルオロベンジルアミン塩酸塩
説明
4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride is a useful research compound. Its molecular formula is C9H11ClF3NO and its molecular weight is 241.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成中間体
4-(2,2-ジフルオロエトキシ)-3-フルオロベンジルアミン塩酸塩: は、有機合成において貴重な中間体です。エーテルとアミン官能基を両方とも組み込んだそのユニークな構造により、複雑な有機分子の構築のための汎用性の高いビルディングブロックとなります。 これは、特にフッ素化化合物の合成に有用であり、フッ素化化合物は、その安定性と生物学的利用能が向上しているため、医薬品においてますます重要になっています .
医薬品化学
医薬品化学において、この化合物は、潜在的な治療薬の合成のための前駆体として役立ちます。 フッ素原子の存在は、分子の生物学的活性を大幅に変える可能性があり、改善された薬物動態特性を持つ新しい薬剤を開発するための注目すべき化合物となっています .
材料科学
この化合物は、他の分子にフッ素原子を導入する能力が、材料科学において有益です。 フッ素化化合物は、溶媒に対する耐性や熱安定性など、独自の特性を持ち、コーティングや電子デバイス用の高度な材料を作成する際に望ましいものです .
農業化学
4-(2,2-ジフルオロエトキシ)-3-フルオロベンジルアミン塩酸塩のようなフッ素化ベンジルアミンは、農薬の合成に使用できます。 これらの化合物は、効力が向上し、環境への影響が軽減された新しい殺虫剤や除草剤の開発につながる可能性があります .
蛍光プローブ
この化合物は、生物学的イメージング用の蛍光プローブを作成するために使用できます。 生体分子に結合したり、ポリマーに組み込んだりすることで、研究者は、高い特異性と感度でリアルタイムで生物学的プロセスを追跡できます .
触媒設計
4-(2,2-ジフルオロエトキシ)-3-フルオロベンジルアミン塩酸塩のフッ素化エーテルとアミン基は、新しい触媒の設計に利用できます。 これらの触媒は、従来の触媒では達成が難しい化学反応を含む、さまざまな化学反応を促進できます .
生物活性
4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride can be represented as follows:
- Molecular Formula : C10H12ClF3NO
- Molecular Weight : 253.66 g/mol
The compound features a difluoroethoxy group and a fluorobenzylamine moiety, which contribute to its biological properties.
The biological activity of 4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and may influence the compound's binding affinity to biological targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to neurotransmitter receptors, potentially affecting signaling pathways.
Biological Activity
Research indicates that 4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. The presence of fluorine is known to enhance antibacterial efficacy by altering membrane permeability and inhibiting biofilm formation.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Fluorinated compounds often show improved bioavailability and metabolic stability, making them suitable candidates for anticancer drug development.
- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, there is potential for this compound to exhibit neuropharmacological activity.
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride:
- A study on fluoroaryl derivatives reported significant antibacterial activity against Staphylococcus aureus, highlighting the importance of fluorine substitution in enhancing antimicrobial properties .
- Another investigation into fluorinated benzylamines revealed their ability to inhibit specific cancer cell lines, suggesting that similar mechanisms might be at play for 4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride .
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against S. aureus | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Neuropharmacological | Potential psychoactive effects |
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated various fluoroaryl compounds against S. aureus, where compounds with similar structures to 4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride showed promising results in inhibiting bacterial growth and biofilm formation.
- Cytotoxicity Assays : In vitro assays demonstrated that fluorinated benzylamines exhibited significant cytotoxicity against multiple cancer cell lines, indicating a potential pathway for therapeutic development involving 4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride.
特性
IUPAC Name |
[4-(2,2-difluoroethoxy)-3-fluorophenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-7-3-6(4-13)1-2-8(7)14-5-9(11)12;/h1-3,9H,4-5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCAGGLRDSRFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)OCC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















